N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a pyrrole ring via an acetamide bridge, with a branched butan-2-yl substituent. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold frequently employed in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, which enhances target binding affinity .
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-4-14(3)20-17(24)12-23-11-5-6-16(23)19-21-18(22-25-19)15-9-7-13(2)8-10-15/h5-11,14H,4,12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUQDIRQJKWQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate nitrile oxides with hydrazides. The pyrrole ring is then introduced via a condensation reaction with a suitable aldehyde or ketone. The final step involves the acylation of the pyrrole nitrogen with butan-2-yl acetamide under controlled conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the butyl side chain using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of acyl, alkyl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exhibit significant anticancer properties. The 1,2,4-oxadiazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation. For example, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS) .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegeneration. In particular, research on Mannich bases has highlighted their efficacy in treating neurological disorders by acting on glutamate receptors and other neurochemical pathways .
Materials Science
Corrosion Inhibition
this compound has potential applications as a corrosion inhibitor in various industrial settings. Research has demonstrated that heterocyclic compounds can effectively inhibit metal corrosion by forming protective films on metal surfaces. This property is attributed to the electron-donating ability of the nitrogen and oxygen atoms present in the compound .
Environmental Studies
Toxicological Assessments
The compound's environmental impact has been a subject of investigation due to its toxicity to aquatic life. Studies have shown that similar compounds can have long-lasting effects on ecosystems, raising concerns about their use and disposal . Understanding the environmental fate of such compounds is crucial for developing safer alternatives and regulatory measures.
Summary of Findings
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting normal biological processes and exerting its effects.
Comparison with Similar Compounds
Table 1: Comparison of Molecular Properties
Key Observations:
Substituent Diversity: The target compound’s butan-2-yl group contrasts with the 2-ethylphenyl (S333-0436) and 4-(dimethylamino)phenyl (P019-1361) moieties. The 1H-pyrrol-1-yl group in the target compound and S333-0436 may confer π-π stacking interactions with biological targets, absent in P019-1361’s pyridinyl-sulfanyl group.
Molecular Weight and Pharmacokinetics :
- The target compound (354.42 g/mol) is lighter than P019-1361 (445.54 g/mol) and S333-0436 (416.44 g/mol), suggesting improved compliance with Lipinski’s Rule of Five for oral bioavailability .
Functional Analogues with TRPA1 Inhibition Activity
The target compound’s 1,2,4-oxadiazole and acetamide motifs align with pharmacophores known to interact with TRP channels, though empirical validation is required.
Research Findings and Gaps
Antiproliferative and Anti-Inflammatory Potential
- Hydroxyacetamide derivatives () demonstrate antiproliferative activity via triazole and oxazolone motifs, but the target compound’s lack of hydroxyl or sulfhydryl groups may limit similar mechanisms .
Critical Knowledge Gaps
- No direct in vitro or in vivo data for the target compound are available in the provided evidence.
- Comparative IC₅₀ values, metabolic stability, and toxicity profiles relative to analogues like P019-1361 remain unstudied.
Biological Activity
N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that features a 1,2,4-oxadiazole moiety, which has been widely studied for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Anticancer Activity
- Mechanism of Action : The 1,2,4-oxadiazole derivatives have shown significant anticancer properties. Studies indicate that compounds containing this heterocycle exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
- Case Study : In a study evaluating a series of oxadiazole derivatives, one compound exhibited an IC50 of approximately 92.4 µM against a panel of eleven cancer cell lines including breast and lung carcinoma . This suggests that modifications to the oxadiazole structure can enhance anticancer potency.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit inflammatory pathways effectively:
- In Vivo Studies : In a carrageenan-induced paw edema model, several oxadiazole derivatives showed significant edema inhibition ranging from 23.6% to 82.3% at a dosage of 25 mg/kg compared to the standard drug Indomethacin .
Affinity Data
The binding affinity of this compound to various biological targets has been explored:
| Target | Affinity (IC50) | Source |
|---|---|---|
| Ephrin type-A receptor 4 | 6.73 µM | Sanford-Burnham Medical Research Institute |
| Histone Deacetylase (HDAC) | Not specified | General findings on oxadiazoles |
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with key enzymes and receptors:
- Histone Deacetylase Inhibition : Compounds with the oxadiazole scaffold have been shown to inhibit HDACs, which play a crucial role in cancer progression and inflammation .
Summary of Findings
The diverse biological activities of this compound highlight its potential as a therapeutic agent. Key findings include:
- Significant anticancer activity against multiple cell lines.
- Effective anti-inflammatory properties demonstrated in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
